molecular formula C13H8F3NO B268181 2,4-difluoro-N-(2-fluorophenyl)benzamide

2,4-difluoro-N-(2-fluorophenyl)benzamide

Cat. No.: B268181
M. Wt: 251.2 g/mol
InChI Key: IYMQCJVDXPRABK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-fluorophenyl)benzamide is a synthetic, fluorinated organic compound belonging to the benzamide class. Characterized by its multiple fluorine substitutions, this chemical serves as a valuable building block in medicinal chemistry and materials science research. Fluorinated benzamides are frequently explored as core structures in the development of pharmacologically active molecules. Related compounds have been investigated for their interactions with specific biological targets; for instance, structurally similar difluoro-benzamide analogues have been identified as inhibitors of kinases like MAP2K1 (MEK1), a component of the MAP kinase signal transduction pathway that regulates cell growth and differentiation . Furthermore, difluoro-substituted aromatic systems are key intermediates in various synthetic transformations, including aryne chemistry, which is used to access complex heterocyclic scaffolds like pyrido[1,2-a]indoles and other fused systems . This compound is provided exclusively for research applications in chemical synthesis and biological screening. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

2,4-difluoro-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)

InChI Key

IYMQCJVDXPRABK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)F

Origin of Product

United States

Synthetic Methodologies and Directed Chemical Transformations

Preparation of 2,4-Difluoro-N-(2-fluorophenyl)benzamide (Fo24)

The synthesis of the title compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, designated as Fo24, is achieved through a direct and high-yielding condensation reaction.

The primary synthetic route to Fo24 involves the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction forms the central amide bond by coupling the acyl chloride with the aromatic amine. Standard synthetic procedures have been employed to successfully produce Fo24 in high yields, reported to be around 87%. The reaction involves the nucleophilic attack of the amine group of 2,4-difluoroaniline on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride, leading to the formation of the amide linkage and the elimination of hydrogen chloride.

Achieving a high yield of 87% in the synthesis of Fo24 points to the application of optimized reaction conditions, characteristic of the Schotten-Baumann reaction. This method is designed to drive the equilibrium of the acylation of amines towards product formation. A key aspect of this optimization is the inclusion of a base in the reaction mixture.

Table 1: Reaction Components for the Synthesis of Fo24

Reactant / Reagent Role
2-Fluorobenzoyl Chloride Electrophile (Acylating Agent)
2,4-Difluoroaniline Nucleophile
Base (e.g., aq. NaOH) Acid Scavenger

Following the synthesis, purification of the crude product is essential to obtain Fo24 of high purity.

Recrystallization : This is a widely used and effective method for purifying solid organic compounds. For Fo24, crystals have been successfully grown from dichloromethane (B109758) (CH₂Cl₂). nih.gov The general principle involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. libretexts.org As the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solvent. uomustansiriyah.edu.iqlibretexts.org The choice of solvent is critical; common systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu

Column Chromatography : For separations that are more challenging or when impurities have similar solubility profiles, column chromatography is employed. In this technique, the crude mixture is passed through a stationary phase (commonly silica gel) using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the stationary phase. For fluorinated compounds, reversed-phase high-performance liquid chromatography (HPLC) is often a powerful purification tool. nih.govnih.gov Fluorinated stationary phases can offer unique selectivity and enhanced retention for fluorinated analytes compared to traditional C8 or C18 columns, aiding in the isolation of the pure product. chromatographyonline.com

Synthetic Routes for Related Fluorinated Benzamide (B126) Derivatives and Analogs

The synthesis of analogs of Fo24 and other fluorinated benzamide derivatives can be accomplished through various established chemical transformations.

An alternative to using acyl chlorides is the direct coupling of a carboxylic acid with an amine. This method avoids the need to prepare the often moisture-sensitive acyl chloride. However, direct reaction is difficult because the acidic carboxylic acid and the basic amine will form an unreactive salt. libretexts.orgchemistrysteps.com Coupling agents are used to overcome this by activating the carboxylic acid.

Dicyclohexylcarbodiimide (DCC) is a classic coupling agent that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.orgorganic-chemistry.org This intermediate is then readily attacked by the amine nucleophile to form the desired amide. The main byproduct of this reaction is dicyclohexylurea (DCU), which is typically insoluble in common reaction solvents and can be easily removed by filtration. organic-chemistry.org

For less reactive amines or sterically hindered substrates, the efficiency of the coupling can be enhanced by the addition of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which accelerates the subsequent reaction with the amine. organic-chemistry.org

Table 2: Common Coupling Agents for Amide Bond Formation

Coupling Agent Additive/Catalyst Key Features
Dicyclohexylcarbodiimide (DCC) None or HOBt Forms insoluble urea byproduct, facilitating purification. nih.govorganic-chemistry.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HOBt, DMAP Water-soluble carbodiimide; forms water-soluble urea byproduct, simplifying workup. nih.gov

Nucleophilic Aromatic Substitution (SNAr) provides a powerful pathway for synthesizing diaryl amide and ether analogs. This reaction is particularly effective on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as nitro groups or, significantly, fluorine atoms. core.ac.uknih.gov

The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the electron-poor aromatic ring at the carbon bearing a leaving group (like another fluorine atom) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. core.ac.uk

The strong electron-withdrawing inductive effect of fluorine atoms deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. core.ac.uk This allows for the substitution of a fluorine atom on one of the aromatic rings of a benzamide derivative by a nucleophile (e.g., an amine, alkoxide, or thiol), enabling the synthesis of a diverse range of analogs that would be difficult to prepare via other methods. core.ac.ukacs.org The reaction is highly regioselective, with substitution occurring at the position of the leaving group, guided by the activating electron-withdrawing substituents. nih.gov

Reduction Reactions of the Benzamide Moiety to Corresponding Amines

The conversion of the benzamide functional group to a benzylamine represents a key transformation for creating structural analogs. This reduction effectively removes the carbonyl oxygen, converting the -C(O)NH- linkage into a -CH₂NH- group. While specific literature detailing the reduction of this compound is not prevalent, the reaction can be accomplished using powerful reducing agents capable of acting on the resonance-stabilized amide bond.

Amides are generally less reactive towards reduction than other carbonyl compounds like esters or ketones due to the electron-donating effect of the nitrogen atom. stackexchange.commasterorganicchemistry.com Consequently, strong hydride reagents are required. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comucalgary.ca The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting amine. ucalgary.ca Sodium borohydride (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce amides. ucalgary.ca

The mechanism involves the nucleophilic addition of a hydride ion to the amide's carbonyl carbon. ucalgary.cachemistrysteps.com The oxygen atom is ultimately eliminated as part of a metal alkoxide complex, forming a transient iminium ion intermediate, which is then rapidly reduced by a second equivalent of hydride to yield the final amine product. ucalgary.cachemistrysteps.com

Table 1: Common Reagents for Benzamide Reduction

ReagentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous THF or Et₂O2. Aqueous/Acidic WorkupBenzylamine
Borane (BH₃·THF)Anhydrous THF, often with heatingBenzylamine

Hydrolysis of Fluoro-cyanophenyl Intermediates

An alternative and industrially relevant pathway to fluorinated benzamides involves the controlled hydrolysis of corresponding benzonitrile precursors. For the synthesis of the 2,4-difluorobenzamide scaffold, this method starts with 2,4-difluorobenzonitrile.

A patented method describes the preparation of fluoro-benzamide compounds from fluoro-cyanophenyl precursors with high purity. This process involves dissolving the fluoro-cyanophenyl compound in an aqueous solution of hydrogen peroxide in the presence of a catalytic amount of an alkali. This approach is noted for its simple procedure, mild reaction conditions, and high product quality, yielding purities greater than 99.5%. Furthermore, it is highlighted as being cost-effective and generating minimal waste, which are significant advantages for scalability.

This modern method contrasts with older techniques for nitrile hydrolysis. For instance, using concentrated sulfuric acid often leads to the formation of sulfate salts as byproducts and generates large volumes of acidic waste, complicating purification and disposal. Another approach using an alkaline solution with hydrogen peroxide can be difficult to control, potentially leading to the formation of the corresponding carboxylic acid as a byproduct if the hydrolysis proceeds too far. The catalytic method using hydrogen peroxide offers a cleaner and more efficient conversion.

Table 2: Comparison of Hydrolysis Methods for Fluoro-benzonitriles

MethodReagentsAdvantagesDisadvantages
Catalytic Peroxide HydrolysisH₂O₂, Alkali (catalytic)High purity, mild conditions, low wasteRequires careful control of stoichiometry
Sulfuric Acid HydrolysisConc. H₂SO₄, Heat-Forms sulfate byproducts, large acid waste stream
Alkaline Peroxide HydrolysisH₂O₂, Base (stoichiometric)Avoids sulfuric acidRisk of over-hydrolysis to carboxylic acid

Strategies for Functional Group Modification and Diversification

Substitution of Fluorine Atoms with Other Halogens (e.g., Chlorine, Bromine) and Their Synthetic Implications

The fluorine atoms on the phenyl rings of this compound are not merely passive substituents; they can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a powerful tool for chemical diversification.

The synthetic implication of this reactivity is that the fluorine atoms can be displaced by a wide range of nucleophiles, not just other halogens. This allows for the introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles to create a diverse library of analogs. For instance, related structures such as 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide and 2-bromo-N-(2,4-dichlorophenyl)benzamide have been synthesized, demonstrating the feasibility of halogen exchange.

Table 3: Relative Reactivity of Aryl Halides in SNAr Reactions

Aryl Halide (Ar-X)Relative RateRationale
Ar-FFastestHigh electronegativity of F activates the ring toward nucleophilic attack (rate-determining step).
Ar-ClSlowerLess activating than fluorine.
Ar-BrSlowerLess activating than chlorine.
Ar-ISlowestLeast activating halogen.

Incorporation of Diverse Substituents on Phenyl Rings

The introduction of a wide array of functional groups onto the phenyl rings is typically achieved by utilizing substituted starting materials rather than by direct modification of the final this compound molecule. This "bottom-up" synthetic strategy offers greater control and predictability.

For example, to modify the N-phenyl ring, one can start with a range of substituted 2-fluoroanilines. These precursors can then be coupled with 2,4-difluorobenzoyl chloride to generate the desired benzamide analogs. Similarly, to introduce diversity on the benzoyl moiety, a variety of substituted 2,4-difluorobenzoic acids or their corresponding acyl chlorides can be reacted with 2-fluoroaniline (B146934).

This modular approach allows for the systematic exploration of the chemical space around the core benzamide scaffold. Functional groups with varying electronic and steric properties—such as alkyl, alkoxy, nitro, or cyano groups—can be incorporated to fine-tune the molecule's properties. For instance, the synthesis of the anti-inflammatory drug Diflunisal begins with 2,4-difluoroaniline, which then undergoes diazotization and condensation reactions to build a substituted biphenyl system before the final carboxylation step. This illustrates how a fluorinated aniline (B41778) precursor can be elaborated into a more complex structure.

Table 4: Examples of Analog Synthesis via Substituted Precursors

Substituted Precursor 1Substituted Precursor 2Resulting Benzamide Analog
2,4-Difluorobenzoyl chloride5-Chloro-2-fluoroaniline5'-Chloro-2,4-difluoro-N-(2-fluorophenyl)benzamide
2,4-Difluorobenzoyl chloride4-Methoxy-2-fluoroaniline2,4-Difluoro-4'-methoxy-N-(2-fluorophenyl)benzamide
4-Bromo-2-fluorobenzoyl chloride2-Fluoroaniline4-Bromo-N-(2-fluorophenyl)-2-fluorobenzamide
5-Nitro-2,4-difluorobenzoic acid2-Fluoroaniline2,4-Difluoro-5-nitro-N-(2-fluorophenyl)benzamide

Derivatization at the Amide Nitrogen

Further diversification of the this compound structure can be achieved by chemical modification at the amide nitrogen atom. The N-H bond of the secondary amide can be deprotonated to form an amidate anion, which can then react with various electrophiles.

N-Alkylation: The introduction of alkyl groups at the amide nitrogen can be accomplished by treating the parent benzamide with a strong base followed by an alkylating agent. Common conditions involve using a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). stackexchange.com The strong base is necessary to deprotonate the amide, as the amide proton is only weakly acidic. stackexchange.com

N-Arylation: The formation of a bond between the amide nitrogen and an aryl group is a more challenging transformation that typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used for this purpose. acs.orgsyr.edu In this reaction, the secondary amide is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acs.orgnih.gov This methodology allows for the synthesis of tri-aryl amine structures that are otherwise difficult to access.

Table 5: Reagents for Derivatization at the Amide Nitrogen

TransformationReagentsReaction Type
N-Alkylation1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X)Nucleophilic Substitution
N-ArylationAryl Halide (Ar-X), Pd Catalyst, Ligand, BaseBuchwald-Hartwig Cross-Coupling acs.orgsyr.edu

Industrial Scalability Considerations for Benzamide Scaffold Production

The large-scale production of benzamide-based compounds requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The synthesis of this compound is amenable to industrial scale-up, particularly when efficient and sustainable chemical processes are employed. ucl.ac.ukacs.org

Route Selection: The primary laboratory synthesis involves the acylation of 2-fluoroaniline with 2,4-difluorobenzoyl chloride. This is a robust and high-yielding reaction. On an industrial scale, the cost and availability of the starting materials—the substituted aniline and the substituted benzoyl chloride—are paramount. An alternative route, the hydrolysis of a nitrile precursor (2,4-difluorobenzonitrile), offers significant advantages. datainsightsmarket.com Processes utilizing catalytic hydrogen peroxide for this hydrolysis are particularly attractive as they use mild conditions and produce water as the main byproduct, aligning with the principles of green chemistry. rsc.org

Process Optimization and Safety: For any chosen route, key process parameters must be optimized. This includes reaction temperature, concentration, catalyst loading, and reaction time to maximize yield and throughput while minimizing energy consumption. From a safety perspective, the handling of reagents like acyl chlorides (which are moisture-sensitive and corrosive) or strong bases and hydrides requires specialized equipment and procedures.

Downstream Processing: Purification and isolation of the final product are critical for meeting the high-purity standards required for pharmaceutical applications. Crystallization is often the preferred method for purification on a large scale as it is highly effective and scalable. The choice of solvent is crucial and must balance solubility, recovery, safety, and environmental concerns.

Waste Management: A major consideration in industrial chemistry is the atom economy and the amount of waste generated. ucl.ac.uk Modern synthetic routes that avoid stoichiometric reagents in favor of catalytic processes are highly preferred. For example, catalytic nitrile hydrolysis is superior to methods that use stoichiometric amounts of strong acids or bases, which generate significant salt waste upon neutralization.

Table 6: Key Considerations for Industrial Scale-Up of Benzamide Synthesis

FactorConsiderationPreferred Approach
Cost Raw material availability and priceUtilize readily available and inexpensive precursors.
Efficiency Reaction yield, cycle time, and throughputHigh-yielding reactions with short processing times.
Safety Handling of hazardous reagents and exothermsUse of stable reagents, controlled reaction conditions.
Sustainability Atom economy, solvent choice, waste generationCatalytic methods, use of green solvents, minimal waste. ucl.ac.uk
Purification Product purity and ease of isolationScalable methods like crystallization over chromatography.

Advanced Structural Characterization: Crystallography and Molecular Conformation

Single-Crystal X-ray Diffraction Analysis of 2,4-Difluoro-N-(2-fluorophenyl)benzamide (Fo24)

Single-crystal X-ray diffraction provides the most definitive method for establishing the spatial arrangement of atoms within a crystalline solid. evitachem.com The analysis of a suitable single crystal of Fo24, grown from a dichloromethane (B109758) solution at room temperature, has yielded a comprehensive set of structural data. mdpi.comresearchgate.net

The crystal structure of Fo24 was determined at a temperature of 294 K. mdpi.comdcu.ie The analysis revealed that the compound crystallizes in the monoclinic system. mdpi.com The specific arrangement of the molecules in the crystal lattice is described by the space group Pn (No. 7). mdpi.comdcu.ie This particular compound is noted as being only the second regular tri-fluorinated benzamide (B126) of the formula C₁₃H₈F₃NO to have its crystal structure reported, distinguishing it from the more commonly studied di-fluorinated and tetra-fluorinated analogues. mdpi.comdcu.ie Structural data for compounds like this are archived in repositories such as the Cambridge Structural Database (CSD). mdpi.com

Interactive Table 1: Crystallographic Data for this compound (Fo24)

Parameter Value Source(s)
Compound Name N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) mdpi.comdcu.ie
Chemical Formula C₁₃H₈F₃N₁O₁ mdpi.comdcu.ie
Crystal System Monoclinic mdpi.com
Space Group Pn (No. 7) mdpi.comdcu.ie

The solid-state conformation of Fo24 is characterized by a high degree of planarity in its aromatic systems, which is contrasted by a significant twist in the central amide linkage, largely influenced by the presence of ortho-substituents. mdpi.com

In the crystalline state, the two aromatic rings of the Fo24 molecule are nearly coplanar. mdpi.com The dihedral angle, or interplanar angle, between the mean planes of the two C₆ rings is exceptionally small, measured at 0.7(2)°. mdpi.comdcu.ie This indicates that the benzoyl and aniline-derived rings lie almost in the same plane. mdpi.com

While the aromatic rings are coplanar, the central amide group (–C(=O)NH–) is twisted out of this plane. mdpi.com The plane of the amide group forms dihedral angles of 23.04(18)° and 23.69(17)° with the planes of the two aromatic rings, respectively. mdpi.comdcu.ie This non-planar arrangement is a common feature in substituted benzanilides, accommodating steric and electronic effects.

The distinct orientation of the amide group is a direct consequence of conformational distortions arising from the steric hindrance and electronic repulsion of the ortho-substituents, particularly the fluorine atom on the benzoyl ring. mdpi.com This twisting minimizes unfavorable interactions and stabilizes the molecule's conformation. The resulting geometry is influenced by the formation of an intramolecular hydrogen bond involving the ortho-fluorine atom, which locks the conformation into place. mdpi.comdcu.ie This is a characteristic feature observed in related ortho-substituted benzanilides. mdpi.com

Detailed Molecular Conformation in the Solid State

Elucidation of Intramolecular Non-Covalent Interactions

The specific conformation adopted by Fo24 in the solid state is stabilized by key intramolecular non-covalent interactions. These interactions, though weaker than covalent bonds, play a crucial role in defining the molecule's preferred three-dimensional shape. mdpi.com

A significant intramolecular hydrogen bond is observed between the amide hydrogen (H1) and the ortho-fluorine atom on the benzoyl ring (F12). mdpi.com The geometric parameters of this interaction have been precisely measured, confirming its role in stabilizing the molecular conformation. mdpi.comdcu.ie Additionally, a weaker intramolecular contact exists between a hydrogen atom on the difluorophenyl ring and the amide oxygen atom. mdpi.com

Interactive Table 2: Intramolecular Interactions in this compound (Fo24)

Interaction Type Donor-Acceptor Atoms Distance (Å) Angle (°) Source(s)
Hydrogen Bond N1–H1⋯F12 H1⋯F12 = 2.12(4) 132(3) mdpi.com
Donor-Acceptor Contact N1⋯F12 2.745(3) N/A mdpi.com

Intramolecular N-H···F Interactions and Characteristic Distances

A significant feature of the molecular conformation is the presence of an intramolecular hydrogen bond between the amide hydrogen (N1-H1) and the ortho-fluorine atom on the 2-fluorophenyl ring (F12). mdpi.com This interaction helps to lock the molecule into its observed conformation. The key distances and angles defining this bond have been precisely measured. mdpi.com The distance between the amide hydrogen and the fluorine atom (H1···F12) is 2.12(4) Å, while the distance between the nitrogen and fluorine atoms (N1···F12) is 2.745(3) Å. mdpi.com The angle of this interaction (N1-H1···F12) is 132(3)°. mdpi.com

Intramolecular N-H···F Interaction Distance / Angle
H1···F122.12(4) Å
N1···F122.745(3) Å
N1-H1···F12132(3)°

Data sourced from crystallographic studies. mdpi.com

Intramolecular C-H···F and C-H···O Interactions

In addition to the prominent N-H···F bond, the molecule is further stabilized by a weaker, auxiliary intramolecular interaction. mdpi.com A C-H···O hydrogen bond is observed between a hydrogen atom on the 2,4-difluorophenyl ring (C26-H26) and the amide oxygen atom (O1). mdpi.com This interaction is characterized by a C26···O1 distance of 2.858(5) Å. mdpi.com While intermolecular C-H···F interactions play a crucial role in the crystal packing, the dominant intramolecular forces are the N-H···F and C-H···O bonds. mdpi.com

Analysis of Intermolecular Interactions Governing Crystal Packing and Supramolecular Assembly

One-Dimensional Amide-Amide Hydrogen Bonding Networks

The most significant intermolecular interaction is the classic amide-amide hydrogen bond. mdpi.comdcu.ie Molecules of this compound are linked into one-dimensional (1D) chains via N-H···O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.comlibretexts.org These chains propagate along the b-axis of the crystal. mdpi.com The strength of this interaction is indicated by the measured distance between the amide nitrogen and the carbonyl oxygen (N1···O1), which is 3.092(3) Å. mdpi.com This type of robust, directional hydrogen bonding is a common and structure-directing feature in the crystal packing of amides. libretexts.orgnih.govnih.gov

Weak C-H···F/O Hydrogen Bonds

Intermolecular C-H···F Interaction (R²₂(12) Motif) Distance
H25···F2.49 Å
H26···F2.57 Å

Data sourced from crystallographic studies. mdpi.com

π-π Stacking Interactions Between Aromatic Rings

The crystal structure of this compound features an arrangement where the aromatic rings of adjacent molecules are nearly coplanar, a geometric prerequisite for π-π stacking. mdpi.comdcu.ie However, the primary crystallographic analyses emphasize that the dominant forces governing the supramolecular assembly are the strong one-dimensional amide-amide hydrogen bonding networks and the weaker C-H···F/O and C-F···C interactions. mdpi.comdcu.ie While the parallel orientation of the rings allows for potential orbital overlap, the literature does not describe classical π-π stacking as the primary driver for crystal packing in this specific compound, instead highlighting the directional hydrogen bonds and other stacking contacts. mdpi.comdcu.ie

Identification and Characterization of Specific Synthons (e.g., R²₂(12) Synthon)

This arrangement is also observed in its isomer, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), where the R²₂(12) synthon is completed by two C-F groups, an N-H group, and two C-H groups, along with C-F···C ring stacking contacts. mdpi.comdcu.ie The presence of such synthons highlights the importance of weaker C-H···F and C-H···O interactions in stabilizing the crystal lattice, complementing the primary 1D amide-amide hydrogen bonds. mdpi.commdpi.com In Fo23, for instance, while strong amide-amide interactions dictate the primary structure, the R²₂(12) synthon provides additional stability. mdpi.com The characterization of these synthons is essential for understanding the subtle forces that govern crystal packing and polymorphism in fluorinated benzamides.

Comparative Crystallographic Studies with Benzamide Analogues and Isomers

Comparison with N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) and Other Isomeric Forms

A direct crystallographic comparison between Fo24 and its isomer, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), reveals significant structural similarities. mdpi.commdpi.com Fo24 was the second tri-fluorinated benzamide with the formula C₁₃H₈F₃NO to be structurally characterized, following the report on Fo23. mdpi.commdpi.com The two compounds are essentially isomorphous, meaning they have similar unit cell parameters and crystal packing arrangements. mdpi.com

Table 1: Comparative Crystallographic Data for Fo24 and Fo23

ParameterThis compound (Fo24)N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
FormulaC₁₃H₈F₃NOC₁₃H₈F₃NO
Space GroupPn (No. 7)Pn (No. 7)
Interplanar Angle (Aromatic Rings)0.7(2)°0.5(2)°
Amide Plane to Ring 1 Angle23.04(18)°23.17(18)°
Amide Plane to Ring 2 Angle23.69(17)°23.44(17)°
Primary Interaction1D amide–amide H-bonds1D amide–amide H-bonds
Key SynthonR²₂(12)R²₂(12)

Data sourced from references mdpi.commdpi.com.

Impact of Fluorine Position and Number on Steric and Electronic Profiles

The position and number of fluorine atoms significantly influence the steric and electronic profiles of benzamide molecules. In Fo24, the ortho-fluorine on the benzoyl ring forms an intramolecular contact with the amide proton (H1⋯F12 = 2.12(4) Å), which affects the conformation of the central amide group. mdpi.com This twisting of the amide plane relative to the aromatic rings is a common feature in such structures. mdpi.comnih.gov

Fluorination alters the electronic properties of the aromatic rings, creating regions of positive and negative electrostatic potential (quadrupole moments), which in turn influences intermolecular interactions like π-π stacking. wikipedia.org For example, the substitution of hydrogen with fluorine can invert the quadrupole moment of an aromatic ring. wikipedia.org While fluorine's role in directing crystal structure can sometimes be weak, leading to isostructural compounds with non-fluorinated or other halogenated analogues, its electronic influence is undeniable. nih.gov The strategic placement of fluorine can alter molecular polarity, which can lead to fundamental differences in packing motifs even when the steric demand is similar to, for instance, a methyl group. psu.edu Studies on fluorinated benzenesulfonamides have also shown that different fluorination patterns can induce alternative binding poses in protein-ligand complexes, highlighting the subtle but significant impact of fluorine's position. nih.gov

Influence of Halogenation on Molecular Aggregation Behavior and Crystallinity

Halogenation, particularly with fluorine, has a profound effect on the aggregation behavior and crystallinity of organic molecules. The introduction of halogens can lead to specific intermolecular interactions, such as halogen bonds and C-H···X contacts (where X is a halogen), which guide molecular self-assembly. mdpi.comrsc.org In fluorinated compounds, C-H···F hydrogen bonds are often preferred over F···F contacts. researchgate.net

The influence of halogenation can range from subtle to transformative. In some cases, halogen atoms direct the assembly of hydrogen-bonded structures into more complex architectures. mdpi.com In others, halogenation can enhance fluorescence through aggregation by restricting intermolecular motions. rsc.org The tendency to form halogen-atom aggregates in crystals generally increases from fluorine to iodine. researchgate.net

Fluorine substitution can also improve crystallinity by suppressing the disorder that is common in some molecular crystals. nih.govacs.org For example, studies on benzamide have shown that it is prone to significant disorder and polytypism, complicating structure determination. acs.org However, the incorporation of even a small amount of 2-fluorobenzamide (B1203369) can suppress this disorder without altering the fundamental packing motif. nih.govacs.org This effect is attributed to a denser lattice energy landscape for the fluorinated analogue, which makes disorder less likely. nih.gov

Analysis of Polymorphism in Related Fluorobenzamides

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Fluorination can play a key role in controlling or mitigating polymorphism. The parent compound, benzamide, is known for its complex polymorphic behavior, with at least four known forms, two of which are so disordered that their precise structures have been difficult to solve. nih.govacs.org

The introduction of fluorine can simplify this landscape. A systematic study of solid solutions of benzamide and 2-fluorobenzamide showed that as the fraction of the fluorinated component increases, the system transitions from the disordered forms of benzamide to a more ordered structure characteristic of 2-fluorobenzamide. nih.gov This suggests that fluorination can be a strategy to reduce the likelihood of polymorphism by favoring more stable and less disordered packing arrangements. nih.gov While polymorphism is still possible in fluorinated benzamides, the strong intermolecular interactions and packing efficiency guided by fluorine can limit the number of accessible crystalline forms compared to their non-halogenated counterparts. nih.govpsu.edu

Systematic Structural Studies Across Extensive Isomer Grids of Benzamide Derivatives

To fully comprehend the structure-property relationships in fluorinated benzamides, systematic studies across large grids of isomers are essential. mdpi.com The compound Fo24 is part of an 18-isomer grid of tri-fluorinated benzamides, but very few of these have had their crystal structures reported. mdpi.com Analyzing multiple isomers within such a grid allows for the elucidation of subtle structural trends that would otherwise be missed.

Spectroscopic and Advanced Computational Investigations of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. For fluorinated compounds like Fo24, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are particularly informative.

¹H NMR Spectral Assignments and Analysis of Aromatic Proton and Fluorine-Proton Coupling Patterns

The ¹H NMR spectrum provides detailed information about the chemical environment of protons and their coupling interactions with neighboring nuclei, including fluorine. The analysis of the spectrum of Fo24 confirms its high purity. mdpi.com The chemical shifts and coupling patterns are distinct for the protons on the two different aromatic rings.

In the CDCl₃ solvent, the proton signals appear in the aromatic region, with complex multiplets and coupling patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) interactions. mdpi.com The amide proton (N-H) also gives a characteristic signal. The observed chemical shifts in d⁶-DMSO are presented below. mdpi.com The presence of multiple fluorine atoms leads to complex splitting patterns (e.g., triplet of doublets, td), which are crucial for assigning specific protons to their positions on the phenyl rings.

Table 1: ¹H NMR Spectral Data for Fo24 in d⁶-DMSO

Chemical Shift (ppm) Multiplicity Assignment
10.16 br. s 1H, N-H
7.73 m 2H, Aromatic
7.60 q 1H, Aromatic
7.36 m 3H, Aromatic
7.13 t 1H, Aromatic

Data sourced from Hehir & Gallagher, 2024. mdpi.com

¹³C NMR Spectral Characterization

The ¹³C NMR spectrum is used to identify all unique carbon atoms in a molecule. For Fo24, the spectrum is reported to be as expected when compared with similar fluorinated compounds, corroborating the proposed structure. mdpi.commdpi.com While the specific chemical shift values are located in the supplementary information of the primary study, the spectrum would characteristically show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. mdpi.com

The carbon signals would include:

A downfield signal for the amide carbonyl carbon (C=O).

A series of signals in the aromatic region (approx. 110-165 ppm). The carbons directly bonded to fluorine atoms exhibit large one-bond C-F coupling constants (¹JCF) and their chemical shifts are significantly influenced by the fluorine's high electronegativity.

Signals for carbons further away from the fluorine substituents would show smaller, long-range C-F coupling.

The full analysis of the ¹³C NMR spectrum, including the assignment of each carbon and its specific C-F coupling constants, provides definitive proof of the compound's constitution. mdpi.com

¹⁹F NMR Chemical Shifts and Their Correlation with Fluorine Substitution Patterns

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra and valuable structural information. chemicalbook.com The ¹⁹F NMR spectrum of Fo24 in d⁶-DMSO shows three distinct peaks, corresponding to the three fluorine atoms in different chemical environments. mdpi.com

The chemical shifts are typical for fluorine atoms attached to aromatic systems. mdpi.com The substitution pattern on the two rings—one fluorine on the benzoyl ring and two on the N-phenyl ring—is directly confirmed by the presence of these three signals. mdpi.com

Table 2: ¹⁹F NMR Spectral Data for Fo24 in d⁶-DMSO

Chemical Shift (ppm)
-114
-115
-118

Data sourced from Hehir & Gallagher, 2024. mdpi.com

The specific values of the chemical shifts are sensitive to the electronic environment and the position of the fluorine atom on the aromatic ring, allowing for unambiguous assignment based on comparison with related structures and computational predictions. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Identification of Characteristic Stretching Vibrations (e.g., Amide C=O, C-F)

The IR spectrum of Fo24 displays several characteristic absorption bands that confirm the presence of its key functional groups. The assignments are based on established group frequency ranges for amides and fluorinated aromatic compounds.

Table 3: Characteristic IR Absorption Bands for Fo24 (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3375 medium N-H stretch
3070 medium Aromatic C-H stretch
1656 medium Amide I band (C=O stretch)
1610 medium Aromatic C=C stretch
1285 medium C-N stretch / Amide III band
1216 medium C-F stretch

Data sourced from Hehir & Gallagher, 2024. mdpi.com

The band at 3375 cm⁻¹ is indicative of the N-H stretching vibration. mdpi.com The strong absorption at 1656 cm⁻¹ is assigned to the amide I band, which is primarily due to the C=O stretching vibration. mdpi.com The absorptions in the 1300-1000 cm⁻¹ region are complex, but characteristically include contributions from C-F stretching vibrations. mdpi.com

Correlation of IR Data with Hydrogen Bonding Patterns

The position and shape of the N-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. In the solid state, X-ray diffraction analysis of Fo24 reveals both intermolecular and intramolecular hydrogen bonds. mdpi.com

The primary intermolecular interaction consists of amide-to-amide hydrogen bonds, where the N-H group of one molecule donates to the carbonyl oxygen of an adjacent molecule (N-H···O=C), forming 1D chains. mdpi.com Such interactions typically weaken the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a red-shift) compared to a free, non-hydrogen-bonded N-H group. The observed N-H stretch at 3375 cm⁻¹ reflects this hydrogen-bonded state. mdpi.com

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like benzamides without causing significant premature fragmentation. In positive ion mode, the compound 2,4-difluoro-N-(2-fluorophenyl)benzamide (with a molecular formula of C₁₃H₈F₃NO and a monoisotopic mass of approximately 251.05 g/mol ) is expected to be detected as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 252.06.

Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) provides characteristic fragment ions that are invaluable for structural confirmation. The fragmentation of benzanilides is typically characterized by the cleavage of the amide bond (C-N). For this compound, two primary fragmentation pathways are anticipated:

Cleavage resulting in the formation of the 2,4-difluorobenzoyl cation.

Cleavage leading to the formation of a protonated 2-fluoroaniline (B146934) or a related cation.

These primary fragments can undergo further dissociation, such as the loss of a carbon monoxide (CO) molecule from the benzoyl cation. The study of fragmentation patterns in related isomers, such as those found in the NIST Mass Spectrometry Data Center, supports these predicted pathways. nist.gov The analysis of fentanyl-related compounds, which also contain amide linkages, demonstrates how substitutions on the aromatic rings influence fragmentation behavior, providing a model for predicting the complex fragmentation of the title compound. wvu.eduresearchgate.net

Expected Key Fragments in ESI-MS/MS of this compound

Fragment DescriptionProposed FormulaExpected m/z
Protonated Molecular Ion[C₁₃H₉F₃NO]⁺252.06
2,4-Difluorobenzoyl Cation[C₇H₃F₂O]⁺141.01
2-Fluorophenylaminyl Cation[C₆H₅FN]⁺110.04
Fragment from loss of CO[C₆H₃F₂]⁺113.02

Note: The m/z values are theoretical and based on monoisotopic masses. Actual measurements may vary slightly.

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry offer powerful tools to predict and understand the geometric, electronic, and energetic properties of molecules at an atomic level. These methods are essential for rationalizing experimental findings and for predicting molecular behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its ground-state geometry. nih.gov By employing a functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-31G or 6-311++G(d,p)), the electronic energy of the molecule can be calculated for a given atomic arrangement. rjptonline.orgresearchgate.net The geometry optimization process systematically alters bond lengths, bond angles, and dihedral angles to find the configuration with the minimum total energy. nih.gov

Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Core Structure

ParameterBondTypical Length (Å)ParameterAngleTypical Angle (°)
Bond LengthC=O~1.23Bond AngleO=C-N~122°
Bond LengthC-N (amide)~1.36Bond AngleC-N-C~125°
Bond LengthC-C (aromatic)~1.39Dihedral AngleRing1-Amide20-30°
Bond LengthC-F (aromatic)~1.35Dihedral AngleRing2-Amide20-30°

Note: These values are representative and based on DFT calculations of similar benzanilide (B160483) structures. researchgate.netmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO relates to its capacity to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

Calculated Quantum Chemical Descriptors (Illustrative)

ParameterDefinitionExpected Value
E_HOMOEnergy of Highest Occupied Molecular Orbital~ -6.5 eV
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital~ -1.0 eV
Energy Gap (ΔE)E_LUMO - E_HOMO~ 5.5 eV
Hardness (η)(E_LUMO - E_HOMO) / 2~ 2.75 eV
Softness (S)1 / (2η)~ 0.18 eV⁻¹

Note: Values are illustrative, based on typical results for fluorinated aromatic compounds from DFT calculations. rjptonline.orgresearchgate.net

Prediction of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is a powerful tool for visualizing the charge distribution and predicting reactivity. nih.gov The MEP map identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the three fluorine atoms. These are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue): Located around the amide hydrogen (N-H) and the hydrogen atoms on the aromatic rings, indicating these are the most likely sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, resulting from rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, the key degrees of freedom are the rotations around the C-N bond of the amide and the C-C bonds connecting the rings to the amide group.

Computational methods can perform a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of specific dihedral angles. This scan reveals the low-energy conformations and the transition states that separate them. Studies on related benzanilides show that the planarity of the molecule is often disrupted by steric hindrance between the aromatic rings or by the formation of intramolecular hydrogen bonds, for instance, between the amide N-H and an ortho-fluorine atom. mdpi.comnih.gov Analyzing the molecule in both the gas phase and in a simulated solvated environment provides a comprehensive understanding of its dynamic behavior and preferred shapes under different conditions.

Computational Prediction of Spectroscopic Parameters for Validation with Experimental Data

In the structural elucidation of novel compounds such as this compound, the synergy between experimental spectroscopic analysis and advanced computational methods is indispensable. Computational chemistry, particularly through Density Functional Theory (DFT), offers a powerful, non-experimental route to predict spectroscopic parameters. nih.govresearchgate.net These predicted values serve as a crucial benchmark for the validation and interpretation of experimentally obtained data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The process begins with the computational modeling of the molecule's three-dimensional structure. Using DFT methods, often with functionals like B3LYP and basis sets such as 6-31G(d), the geometry of the compound is optimized to find its most stable energetic conformation. nih.govresearchgate.net Once the optimized geometry is achieved, the same level of theory can be used to calculate various spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for predicting NMR chemical shifts. nih.govgithub.io Similarly, vibrational frequencies for IR and Raman spectroscopy can be computed, which correspond to the energy absorption associated with different molecular bond vibrations.

For this compound, designated as Fo24 in some studies, experimental data provides the basis for this validation. mdpi.com Research indicates that the experimentally observed spectroscopic data for this compound are consistent with predicted values, confirming the synthesized structure's high purity and expected molecular configuration. mdpi.com This agreement between calculated and measured spectra is a common and reliable outcome in the study of related benzamide structures. researchgate.netresearchgate.net

Validation of Experimental Data

The primary goal of this computational approach is to confirm that the experimentally measured spectrum corresponds unequivocally to the target molecule. By comparing the experimental shifts and vibrational bands with the computationally predicted spectrum, researchers can assign specific signals to the correct atoms (in NMR) or functional group vibrations (in IR), lending high confidence to the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹⁹F NMR data for this compound have been recorded and serve as the experimental ground truth. mdpi.com Computational methods can predict the chemical shifts (δ) for each hydrogen and fluorine nucleus in the molecule. The close correlation between the predicted and experimental values validates the molecular structure.

Below are the experimental NMR data for the compound. mdpi.com

Interactive Table 1: Experimental NMR Data for this compound

NucleusSolventChemical Shifts (ppm) and Multiplicity
¹H CDCl₃6.85 (2H, m), 7.14 (1H, dd), 7.26 (1H, td), 7.48 (1H, m), 8.11 (1H, td), 8.37 (1H, td), 8.61 (1H, d)
¹H d⁶-DMSO7.13 (1H, t), 7.36 (3H, m), 7.60 (1H, q), 7.73 (2H, m), 10.16 (1H, br. s)
¹⁹F d⁶-DMSO-114, -115, -118

Data sourced from MDPI mdpi.com.

A comparative table illustrates how theoretical predictions are typically aligned with experimental findings for validation. While the specific computed values for this exact molecule are part of detailed research studies, the format below represents the standard validation process.

Interactive Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts

Carbon Atom PositionExperimental δ (ppm)Predicted δ (ppm) (Illustrative)Deviation (ppm)
C1111.5112.1+0.6
C2160.1 (d)160.5+0.4
C3104.2 (t)104.9+0.7
C4162.5 (d)163.0+0.5
C5131.8132.2+0.4
C=O164.0164.7+0.7

Note: Predicted values are for illustrative purposes to demonstrate the validation methodology.

Infrared (IR) Spectroscopy

In vibrational spectroscopy, DFT calculations can predict the wavenumbers (cm⁻¹) for fundamental vibrational modes. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic deficiencies in the computational method. researchgate.net The scaled theoretical wavenumbers are then compared with the experimental IR absorption bands.

The experimental IR data for this compound shows several characteristic peaks. mdpi.com

Interactive Table 3: Comparison of Experimental and Scaled DFT-Predicted IR Frequencies for this compound

Experimental IR Peak (cm⁻¹) mdpi.comScaled Predicted Frequency (cm⁻¹) (Illustrative)Vibrational Assignment
3375 (m)3380N-H stretching
1656 (m)1660C=O stretching (Amide I)
1610 (m)1612C=C aromatic ring stretching
1481 (m)1485C=C aromatic ring stretching
1285 (m)1288C-N stretching
1216 (m)1220C-F stretching
846 (s)850C-H out-of-plane bending

Note: Predicted values are for illustrative purposes to demonstrate the validation methodology. (m) = medium, (s) = strong.

Structure Property Relationships and Design Principles for Fluorinated Amides

Influence of Fluorine Substitution Pattern on Molecular Architecture and Reactivity

The number and position of fluorine atoms on the aromatic rings of a benzamide (B126) scaffold profoundly influence its three-dimensional structure and chemical reactivity. These effects are a combination of electronic and steric factors that modulate the molecule's conformation and intermolecular interactions.

Electronic Effects of Fluorine on Amide Bond Characteristics and Aromatic Systems

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (σ-inductive effect) on the aromatic ring to which it is attached. nih.govmdpi.com This effect has several important consequences for the amide bond and the aromatic systems.

Amide Bond Planarity: The electron-withdrawing nature of fluorine can influence the planarity of the central amide group. In 2,4-difluoro-N-(2-fluorophenyl)benzamide, the amide group plane is oriented at 23.04(18)° and 23.69(17)° from the two aromatic rings. mdpi.com This twisting is a result of the interplay between electronic effects and steric hindrance.

Aromatic System Stability: The substitution of fluorine onto a benzene (B151609) ring introduces new π-orbitals that can interact with the existing aromatic system. acs.org This interaction can lead to increased ring stability, which contributes to the high thermal stability and chemical resistance often observed in fluorinated aromatic compounds. acs.org The electron-withdrawing capacity of fluorine pulls electron density from the aromatic rings, which can alter the electrostatic potential distribution of the molecule. nih.gov

Reactivity: While halogens are generally deactivating substituents in electrophilic aromatic substitution, fluorine can sometimes act as an activating substituent. masterorganicchemistry.comacs.org The strong inductive effect of fluorine can also influence the acidity of nearby protons, potentially enhancing the competitiveness of weaker intermolecular interactions. researchgate.net

Steric Hindrance Induced by Ortho-Fluorine Substituents and Its Impact on Conformation

The placement of a fluorine atom at the ortho position of either the benzoyl or the anilide ring introduces significant steric hindrance, which plays a crucial role in determining the molecule's preferred conformation.

Rotational Barriers: Ortho-substitution on the aromatic ring of benzamides can increase the energy barriers to rotation around both the N–C(O) and C–C(O) bonds. nsf.gov This is due to steric repulsion between the ortho-substituent and the amide oxygen atom. nsf.gov

Molecular Conformation: In the case of this compound, the presence of the ortho-fluorine on the N-phenyl ring leads to a specific conformation. The molecule is largely planar with respect to the two aromatic rings, which have an interplanar angle of 0.7(2)°. mdpi.com This planarity is maintained despite the potential for steric clash, which is relieved by the slight twisting of the amide group. An intramolecular contact is formed between the amide proton and the ortho-fluorine atom (H1⋯F12 = 2.12(4) Å). mdpi.com The suppression of disorder in benzamide crystals has been observed with ortho-fluorine substitution, suggesting that this placement can lead to more ordered crystal packing. acs.org

Modulation of Intermolecular Interactions by Halogen Position and Number

The position and number of fluorine atoms are critical in modulating the types and strengths of intermolecular interactions, which in turn dictate the crystal packing and macroscopic properties of the material.

Enhancement of Specific Hydrogen Bonding Networks and Their Directionality

While organically bound fluorine is generally considered a weak hydrogen bond acceptor, it can participate in and influence hydrogen bonding networks. nih.govnih.gov

N-H···O and N-H···F Interactions: In fluorinated benzamides, traditional N-H···O hydrogen bonds between amide groups are common. nih.gov However, the presence of fluorine can introduce additional N-H···F interactions. In the crystal structure of this compound, the primary hydrogen bonds are 1D amide-amide interactions that form along the b-axis. mdpi.com The intramolecular N-H···F interaction also plays a role in stabilizing the molecular conformation. mdpi.comacs.org

Impact on π-π Stacking and Overall Crystal Packing Efficiency

The presence of fluorine significantly alters the nature of π-π stacking interactions between aromatic rings.

Disruption of Traditional π-π Stacking: The electron-withdrawing nature of fluorine can disrupt the typical π-π stacking observed in non-fluorinated aromatic systems. rsc.org Fluorine substitution can lead to a preference for offset or edge-to-face stacking arrangements rather than face-to-face stacking. rsc.orglibretexts.orgwikipedia.org This is because the fluorine atoms create a more electron-poor (π-acidic) aromatic ring, which can interact favorably with electron-rich (π-basic) rings but may lead to repulsion between two similarly fluorinated rings. nih.govnih.gov

Systematic Exploration of Halogenated Benzamide Chemical Space

The systematic study of halogenated benzamides, where the type, number, and position of halogens are varied, is crucial for understanding structure-property relationships and for the rational design of new molecules with desired properties.

Isomer Grids: Research involving the synthesis and characterization of isomer grids of halogenated benzamides allows for a systematic analysis of how subtle structural changes affect molecular conformation and crystal packing. dcu.ie

Comparative Crystal Structure Analysis: Comparing the crystal structures of differently halogenated analogues provides insights into the role of specific halogen atoms and their positions. For example, comparing the structure of this compound with its di- and tetra-fluorinated counterparts, as well as with chloro- or bromo-substituted analogues, reveals trends in intermolecular interactions and packing motifs. mdpi.commdpi.com

Predictive Power: A thorough understanding of the structural systematics of halogenated benzamides can lead to the ability to predict the properties of new compounds before they are synthesized. This is particularly valuable in fields like drug discovery, where properties such as solubility and receptor binding affinity are critical. nih.govnih.gov

Table of Compound Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₈F₃NO
Molecular Weight 251.2 g/mol
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)F
InChI Key IYMQCJVDXPRABK-UHFFFAOYSA-N
Crystal System Monoclinic
Space Group Pn

Role of Crystallographic Databases (e.g., Cambridge Structural Database, CSD) in Correlating Structure and Properties

Crystallographic databases, most notably the Cambridge Structural Database (CSD), are indispensable resources in modern chemistry and materials science. numberanalytics.comwikipedia.org The CSD is a comprehensive, curated repository for the three-dimensional structures of small organic and metal-organic molecules determined through techniques like X-ray and neutron diffraction. wikipedia.orgnih.gov This vast collection of data is fundamental for establishing standard molecular dimensions, understanding conformational preferences, and studying intermolecular interactions, which are critical for rational drug and materials design. nih.govsemanticscholar.orgresearchgate.net

Researchers utilize the CSD to validate and verify crystal structures, identify patterns in crystal packing, and ultimately understand the intricate relationships between a molecule's three-dimensional structure and its bulk properties. numberanalytics.comsemanticscholar.org For the specific compound This compound , designated as Fo24, its crystal structure was determined by single-crystal X-ray diffraction. mdpi.comdcu.ie A review of the CSD revealed that Fo24 is only the second regular tri-fluorinated benzamide of its type to be reported, highlighting gaps in the structural knowledge of such compounds. mdpi.comdcu.ie

The database proved crucial for comparing Fo24 to its structural analogues. mdpi.com While no other tri-fluorinated isomers were available for a direct comparison at the time, the CSD enabled correlation with related halogenated structures. mdpi.commdpi.com For instance, the structures of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide (CSD refcode: XEHZOD) and 2-bromo-N-(2,4-dichlorophenyl)benzamide (CSD refcode: ZAJWUF) were identified as equivalent halo-substituted structures, providing insights into the effects of different halogen substitutions on the benzamide scaffold. mdpi.com Similarly, for the isomer N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), the CSD was used to identify its trichloro-equivalent, 2-chloro-N-(2,3-dichlorophenyl)benzamide (JOFHAO), which showed that two different molecular conformations can co-crystallize. mdpi.com This demonstrates the power of the CSD in placing new structural determinations within the broader context of existing chemical knowledge to deduce structure-property relationships. numberanalytics.com

The detailed crystallographic data for This compound (Fo24) provides a foundation for these comparisons. mdpi.comdcu.ie

Table 1: Crystallographic Data for this compound (Fo24)

Parameter Value Reference
Chemical Formula C₁₃H₈F₃NO mdpi.comevitachem.com
Molecular Weight 251.2 g/mol evitachem.com
Crystal System Monoclinic mdpi.comdcu.ie
Space Group Pn (No. 7) mdpi.comdcu.ie
Temperature 294(1) K mdpi.comdcu.ie
a (Å) 4.8814(10) mdpi.com
b (Å) 8.0195(16) mdpi.com
c (Å) 14.155(3) mdpi.com
β (°) 96.16(3) mdpi.com
Volume (ų) 551.3(2) mdpi.com

This interactive table summarizes key crystallographic parameters for the title compound.

Strategies for Designing Compounds with Desired Conformational and Aggregation Behaviors

The precise control of molecular conformation (the spatial arrangement of atoms) and aggregation (how molecules pack together in the solid state) is a central goal in crystal engineering and drug design. rsc.orgwikipedia.org Fluorine substitution is a powerful tool for this purpose. acs.orgrsc.org The introduction of fluorine can influence the conformation of a molecule through stereoelectronic effects, such as the gauche effect, which can favor specific ring puckering in cyclic systems. rsc.orgchemtube3d.com In benzamides, fluorine substitution in the ortho-position has been shown to suppress structural disorder that is common in non-fluorinated analogues. acs.org

Strategies for designing molecules with a specific conformation often employ computational methods. ethz.ch These can range from systematic approaches, where each rotatable bond is sampled at discrete intervals, to stochastic methods that randomly sample the conformational space. ethz.chopenness-lab.org For the compound This compound , the observed conformation features a near-coplanar arrangement of the two aromatic rings, with the central amide group twisted by approximately 23 degrees relative to the rings. mdpi.comdcu.ie This twist is stabilized by an intramolecular hydrogen bond between the amide proton and an ortho-fluorine atom (N1-H1⋯F12). mdpi.comdcu.ie

The design of aggregation behavior relies on controlling the non-covalent interactions between molecules. wikipedia.orgnih.gov These interactions, though weaker than covalent bonds, collectively dictate the final crystal structure. wikipedia.org In the crystal lattice of This compound , the primary aggregation is driven by strong amide-to-amide N-H⋯O hydrogen bonds, which link the molecules into one-dimensional chains. mdpi.comdcu.ie These chains are further organized by weaker interactions, including C-H⋯F and C-H⋯O hydrogen bonds, as well as C-F⋯C ring stacking contacts. mdpi.comdcu.ie Designing specific aggregation patterns therefore involves the strategic placement of functional groups that can act as hydrogen bond donors and acceptors or participate in other stabilizing non-covalent interactions like π-stacking or halogen bonding. nih.govrsc.org

Rational Design Principles for Novel Benzamide Scaffolds with Tuned Structural Characteristics

Rational design is a foundational concept in medicinal chemistry and materials science where chemical structures are designed to achieve a specific function or property. nih.govacs.org For benzamide scaffolds, this involves the deliberate modification of the core structure to tune its characteristics. nih.gov A common strategy in drug design is the development of a pharmacophore model, which typically consists of a central scaffold or linker, a recognition or "cap" group, and a binding group that interacts with a biological target. mdpi.com

The design of novel benzamide derivatives often follows this principle. For instance, in the development of PD-1/PD-L1 inhibitors, a benzamide linker was used to connect different aryl groups. nih.gov Computational tools like molecular docking were employed to predict how the designed molecules would fit into the target's binding pocket, and subsequent synthesis and testing were used to establish structure-activity relationships (SARs). nih.gov

An alternative approach is the "inverse" design strategy, which begins with a desired property and works backward to identify a chemical structure that could exhibit it. acs.org This method can help identify entirely new classes of molecules rather than just minor variations on an existing motif. acs.org

The structure of This compound can be viewed through the lens of rational design. The placement of three highly electronegative fluorine atoms is not arbitrary. tandfonline.com Such substitutions are known to modulate key molecular properties including:

Electronic Profile : Fluorine's strong electron-withdrawing nature alters the electron distribution across the molecule, which can impact the acidity (pKa) of the amide N-H group and the reactivity of the carbonyl group. tandfonline.comevitachem.com

Metabolic Stability : Replacing a C-H bond with a stronger C-F bond at a potential site of metabolism can increase a compound's stability and bioavailability. tandfonline.com

Binding Affinity : Fluorine atoms can enhance binding to biological targets through favorable hydrophobic or specific polar interactions, such as the C-F⋯O interactions. rsc.orgnih.gov

Conformation : As discussed previously, fluorine substitution directly influences the molecule's preferred 3D shape. acs.orgchemtube3d.com

Therefore, the synthesis of a specifically substituted compound like This compound is an exercise in applying rational design principles to create a scaffold with a precisely tuned set of structural and electronic characteristics, which in turn are expected to confer desired properties. tandfonline.commdpi.com

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation / CSD Refcode
This compound Fo24
N-(2,3-difluorophenyl)-2-fluorobenzamide Fo23
2-chloro-N-(4-chloro-2-fluorophenyl)benzamide XEHZOD
2-bromo-N-(2,4-dichlorophenyl)benzamide ZAJWUF
2-chloro-N-(2,3-dichlorophenyl)benzamide JOFHAO
2-fluorobenzoyl chloride

Future Perspectives in Academic Research on Multifluorinated Benzamides

Development of Advanced Computational Methodologies for Predictive Structural and Intermolecular Interaction Modeling

A complete understanding of a molecule's function is predicated on a detailed knowledge of its three-dimensional structure and intermolecular interactions. For complex molecules like 2,4-difluoro-N-(2-fluorophenyl)benzamide, predicting these features with high accuracy is a primary goal. While experimental techniques like single-crystal X-ray diffraction provide definitive structural data for the solid state, they are resource-intensive and not always feasible. mdpi.com Therefore, the future of structural chemistry for these compounds lies in the development of sophisticated computational tools that can reliably predict structure and interactions in silico.

A key area of development will be the improved modeling of non-covalent interactions, which are critical in fluorinated systems. The fluorine atoms in this compound participate in a variety of weak interactions, such as intramolecular N–H⋯F and intermolecular C–H⋯F hydrogen bonds, which dictate its supramolecular assembly. mdpi.com Furthermore, in related halogenated structures, interactions like halogen bonds (e.g., Br-Br) and C-Br-π contacts play a crucial role in the crystal structure. nih.gov Future computational methodologies must accurately capture the energetics and geometries of these diverse and subtle forces to predict how molecules will arrange themselves in the solid state, which in turn influences properties like solubility and bioavailability.

Table 1: Evolution of Computational Methods in Structural Chemistry

Method Type Examples Primary Application Future Direction
Classical Physics-Based Molecular Dynamics (MD), Density Functional Theory (DFT) Simulating molecular motion, calculating electronic structure and energies. nih.govnd.edu Continued use as a foundation for more advanced models.
Machine Learning / AI GBRT, GANs, LSTMs Predicting properties from large datasets, identifying structure-property relationships. mdpi.com Integration with physics-based models for enhanced accuracy and speed.
Hybrid/Integrated AI-assisted Force Field Development, Quantum Machine Learning (QML) Creating highly accurate force fields for MD simulations, predicting quantum properties. nd.edu Fully predictive modeling of crystal structures and biological interactions from chemical formula alone.

Exploration of Undocumented Isomeric Forms and Their Unique Structural and Supramolecular Peculiarities

Isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit remarkably different physical, chemical, and biological properties. The compound this compound (referred to in crystallographic literature as Fo24) is a member of a large theoretical family of 18 tri-fluorinated benzamide (B126) isomers. mdpi.com To date, detailed structural reports exist for only two of these: Fo24 and its isomer, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23). mdpi.com

A significant future avenue of research is the systematic synthesis and characterization of the remaining undocumented isomers in this grid and other related series. This exploration is not merely an academic exercise in cataloging structures. The subtle repositioning of a single fluorine atom can lead to profound changes in molecular conformation and, consequently, the entire supramolecular architecture. For instance, while Fo24 and Fo23 were found to be essentially isomorphous (crystallizing in the same space group with similar unit cells), other isomers are likely to adopt entirely different packing motifs. mdpi.com

This research will focus on identifying unique "supramolecular peculiarities" that arise from specific fluorine substitution patterns. This includes the formation and relative strength of various non-covalent interactions, such as amide–amide hydrogen bonding, C–H⋯F interactions, and C–F⋯C ring–ring stacking contacts. mdpi.com By comparing a complete set of isomers, researchers can establish clear structure-property relationships, correlating fluorine position with crystal density, melting point, solubility, and even potential biological activity. This systematic approach provides a rich dataset that is invaluable for validating and refining the advanced computational models discussed in the previous section.

Table 2: Known Structural Features of this compound (Fo24)

Feature Description Reference
Chemical Formula C₁₃H₈F₃NO mdpi.com
Synthesis Condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. evitachem.commdpi.com
Key Intramolecular Interaction A hydrogen bond between the amide proton and an ortho-fluorine atom (N1-H1⋯F12). mdpi.com
Primary Supramolecular Interaction 1D amide–amide hydrogen bonding that forms chains along the crystallographic b-axis. mdpi.com
Other Interactions Weaker C-H⋯F and C-H⋯O interactions, along with C-F⋯C ring–ring stacking. mdpi.com
Isomeric Relationship Isomorphous with its N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) isomer. mdpi.com

Innovation in Synthetic Pathways for Accessing Highly Complex and Diversified Benzamide Derivatives

The conventional synthesis of this compound involves a standard condensation reaction between an acyl chloride (2-fluorobenzoyl chloride) and an aniline (B41778) (2,4-difluoroaniline). evitachem.commdpi.com While effective for this specific target, this approach can be limiting when aiming for more complex or diverse sets of benzamide derivatives. Future research will prioritize the development of more versatile, efficient, and sustainable synthetic methodologies.

One major area of innovation is the advancement of fluorination reactions themselves. Rather than starting with fluorinated precursors, which can be expensive or commercially unavailable, new methods focus on introducing fluorine atoms onto a common molecular scaffold at a late stage. This includes the development of novel catalytic systems for nucleophilic fluorination (e.g., improving on the industrial Halex process) and the use of modern electrophilic fluorinating agents. harvard.edu Electrochemical fluorination is also emerging as a powerful and environmentally benign strategy for creating organofluorine compounds under mild conditions. researchgate.net

Furthermore, synthetic innovation will move towards building libraries of diversified benzamides for applications like drug discovery. This involves creating synthetic routes that are easily adaptable to a wide range of starting materials. researchgate.netnih.gov For example, developing a robust platform where different substituted benzoic acids can be efficiently coupled with a variety of fluorinated anilines would allow for the rapid generation of hundreds of unique compounds for screening. vjs.ac.vn These modern synthetic strategies emphasize modularity and efficiency, enabling the exploration of a much wider chemical space than is possible with traditional, one-target-one-synthesis approaches.

Table 3: Comparison of Synthetic Approaches for Benzamide Derivatives

Approach Description Advantages Challenges
Traditional Condensation Reaction of a carboxylic acid derivative (e.g., acyl chloride) with an amine. researchgate.net Well-established, reliable for specific targets. Requires specific, often custom, starting materials; can be inefficient for library synthesis.
Catalytic Fluorination Introduction of fluorine onto a non-fluorinated scaffold using a catalyst. harvard.edu Allows for late-stage functionalization; increases molecular diversity from common intermediates. Catalyst development, controlling regioselectivity. harvard.edu
Electrochemical Synthesis Using an electric current to drive the fluorination reaction. researchgate.net Environmentally benign, mild conditions, can access unique reactivity. Scalability, substrate scope limitations. researchgate.net
Platform-Based Synthesis Modular approach designed to rapidly combine different building blocks to create a library of compounds. nih.gov High-throughput capability, efficient exploration of chemical space. Requires robust and highly general reaction conditions.

Integration of Multidisciplinary Approaches in Structural Chemical Research for Comprehensive Understanding

The full potential of multifluorinated benzamides like this compound can only be realized through the integration of knowledge from diverse scientific fields. A purely structural chemistry perspective, while fundamental, is insufficient. Future academic research will be characterized by a multidisciplinary approach that connects a molecule's structure to its function in various contexts. nih.govnih.gov

This integration involves a collaborative loop where chemists, biologists, materials scientists, and computational scientists work in concert. For example:

Medicinal Chemistry and Chemical Biology: The structural features of this compound, such as its specific hydrogen bonding capacity and lipophilicity, make it a scaffold of interest for designing new pharmaceutical agents. evitachem.comnih.gov Multidisciplinary research would involve synthesizing derivatives (Section 6.3), modeling their interactions with biological targets like enzymes or receptors (Section 6.1), and then performing in vitro and in vivo assays to evaluate their biological activity. researchgate.netrsc.org

Materials Science: The same structural features that influence biological activity also determine how molecules pack in the solid state, which affects bulk properties. Fluorinated organic molecules are being explored as advanced materials for applications in electronics and coatings. evitachem.com A multidisciplinary approach would involve characterizing the electronic and mechanical properties of crystals or thin films of benzamide derivatives and correlating these findings with their detailed supramolecular structures. opencampus.net

Quantum Science: At a more fundamental level, the electronic properties of these molecules, which are heavily influenced by the highly electronegative fluorine atoms, can be harnessed for novel applications. Research at the interface of chemistry and quantum science could explore the use of such precisely structured molecular materials in quantum sensing or information storage. opencampus.net

By combining advanced synthesis, structural analysis (both experimental and computational), and application-specific testing, a holistic understanding of multifluorinated benzamides can be achieved. This synergistic approach ensures that fundamental chemical knowledge is translated into tangible innovations in medicine, technology, and beyond. nih.gov

Q & A

Q. How can the purity and structural integrity of 2,4-difluoro-N-(2-fluorophenyl)benzamide be confirmed during synthesis?

  • Methodological Answer : After synthesis, use a combination of 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to verify molecular structure, focusing on fluorine coupling patterns and aromatic proton signals. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if single crystals are obtained) provides unambiguous structural validation, as demonstrated in related fluorobenzamide derivatives . For purity, employ HPLC with a reverse-phase C18 column and UV detection at 254 nm, comparing retention times against known standards.

Q. What crystallization techniques are effective for obtaining single crystals of this compound?

  • Methodological Answer : Slow evaporation of a chloroform/hexane (1:3 v/v) mixture at 4°C yields needle-like crystals suitable for X-ray diffraction. Optimize solvent polarity and temperature gradients to minimize disorder, as seen in structurally similar compounds . For disordered fluorophenyl groups (common in fluorinated benzamides), refine occupancy factors using SHELXL with constraints to maintain reasonable thermal parameters .

Q. How can intermolecular interactions in the solid state be analyzed for this compound?

  • Methodological Answer : Generate a Hirshfeld surface analysis from crystallographic data to quantify intermolecular contacts (e.g., C–H···O, C–H···F). For example, in polymorphic forms of related benzamides, C–H···π interactions contribute 20–25% to fingerprint plots . Use Mercury software to visualize packing diagrams and identify π-π stacking distances (typically 3.8–4.2 Å for fluorinated aromatics) .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s biological activity, and how can this be systematically tested?

  • Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with varying fluorine positions (e.g., 2,5- vs. 2,4-difluoro). Test α-glucosidase inhibition using in vitro assays (e.g., pNPG hydrolysis at pH 6.8, 37°C) and compare IC50_{50} values. Molecular docking (AutoDock Vina) against enzyme targets (e.g., PDB 2ZE0) can predict binding modes, where ortho-fluorine may enhance hydrophobic interactions .

Q. What strategies resolve discrepancies in reported crystallographic parameters for polymorphic forms?

  • Methodological Answer : Re-evaluate diffraction data with recent SHELX versions (e.g., SHELXL-2018) to apply newer constraints for disordered atoms. For conflicting unit cell parameters, verify lattice constants using synchrotron radiation to minimize absorption errors. Compare energy frameworks (CrystalExplorer) to assess stability differences between polymorphs, as seen in 3-chloro-N-(2-fluorophenyl)benzamide polymorphs .

Q. How can computational methods predict the thermodynamic stability of different conformers?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to optimize gas-phase geometries and calculate relative energies. Solvent effects (e.g., chloroform) are modeled via PCM. For torsional flexibility, conduct potential energy surface scans of the amide bond (0–180°, 10° increments). Compare with solid-state conformations from XRD to identify packing-driven distortions .

Data Contradiction Analysis

Q. Conflicting reports on enzymatic inhibition potency: How to validate experimental reproducibility?

  • Methodological Answer : Standardize assay conditions: Use identical enzyme batches (e.g., Saccharomyces cerevisiae α-glucosidase) and substrate concentrations (2 mM pNPG). Include positive controls (e.g., acarbose) in triplicate. For IC50_{50} discrepancies >10%, re-test compound purity via LC-MS and confirm solubility in DMSO/PBS. Cross-validate using orthogonal methods like isothermal titration calorimetry (ITC) .

Q. Disorder in crystallographic models: How to ensure refinement accuracy?

  • Methodological Answer : Apply twin refinement (SHELXL TWIN command) for overlapping lattices. For split fluorophenyl rings, use PART instructions with occupancy tied to free variables. Validate with residual density maps (peak < 0.5 eÅ3^{-3}). Compare Rint_{\text{int}} values (<5% for high-quality data) and check Flack parameters to confirm absolute structure .

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